molecular formula C13H12Cl2O3 B14370682 Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester CAS No. 91954-47-1

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester

Cat. No.: B14370682
CAS No.: 91954-47-1
M. Wt: 287.13 g/mol
InChI Key: HUNRSLGZDCMRMJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester is an organic compound with a complex structure It is derived from benzoic acid and contains allyloxy and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester typically involves the esterification of 4-(allyloxy)-3,5-dichlorobenzoic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The presence of chlorine atoms and the allyloxy group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-nitro, allyl ester: Similar ester structure but with a nitro group instead of dichloro.

    Benzoic acid, 2-amino-, 2-propenyl ester: Contains an amino group and a propenyl ester.

    Benzoic acid, 4-(allyloxy)-3,5-dichloro-: Similar structure but without the allyl ester group.

Uniqueness

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester is unique due to the combination of allyloxy and dichloro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91954-47-1

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

prop-2-enyl 3,5-dichloro-4-prop-2-enoxybenzoate

InChI

InChI=1S/C13H12Cl2O3/c1-3-5-17-12-10(14)7-9(8-11(12)15)13(16)18-6-4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

HUNRSLGZDCMRMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)OCC=C)Cl

Origin of Product

United States

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